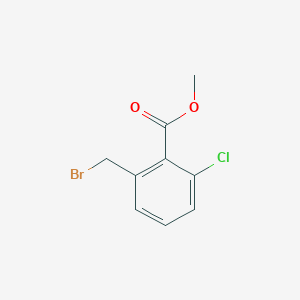

Methyl 2-(bromomethyl)-6-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTSSAZFZFNFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629094 | |

| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482578-63-2 | |

| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-(bromomethyl)-6-chlorobenzoate" chemical properties

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a bifunctional aromatic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive benzylic bromide, a sterically hindered methyl ester, and a chloro substituent on the benzene ring, makes it a valuable and versatile intermediate. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic placement of its functional groups allows for selective chemical transformations, making it an essential building block for constructing complex molecular architectures.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 482578-63-2 | CymitQuimica[3] |

| Molecular Formula | C₉H₈BrClO₂ | PubChem[2] |

| Molecular Weight | 263.51 g/mol | PubChem[2] |

| Appearance | Solid | CymitQuimica[3] |

| Purity | Typically ≥95% | CymitQuimica[3] |

| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | PubChem[2] |

| SMILES | COC(=O)C1=C(C=CC=C1Cl)CBr | PubChem[2] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Synthetic Workflow

The diagram below illustrates the synthetic pathway from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for benzylic bromination.[4]

Materials:

-

Methyl 2-chloro-6-methylbenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl peroxide (0.1 eq)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate in carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.[4]

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure this compound.[4]

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. The initiator, benzoyl peroxide, decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from Methyl 2-chloro-6-methylbenzoate, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a new succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its reactive bromomethyl group.[1] This group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide range of functional groups.

Caption: General Sₙ2 reactivity of the title compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[1] Its structure can be incorporated into drug candidates for various therapeutic areas, including oncology and infectious diseases, by acting as a scaffold to build more complex, biologically active molecules.[1] The ability to easily introduce different side chains via the bromomethyl group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

Role in Agrochemical Synthesis

In the agrochemical industry, this compound is used as an intermediate in the formulation of new pesticides and herbicides.[1] The reactivity of the bromomethyl group is exploited to connect the substituted benzene ring to other molecular fragments, leading to the development of agrochemicals with enhanced efficacy and selectivity.[1]

Utility in Organic Synthesis

Beyond its specific applications in the pharmaceutical and agrochemical sectors, it is a versatile reagent in general organic synthesis. It is used to introduce the 2-chloro-6-(methoxycarbonyl)benzyl group into various molecules, a common motif in the synthesis of complex natural products and other target molecules.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Classification:

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

In all cases of exposure, seek medical attention if symptoms persist.[7]

-

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of functional groups provides a powerful tool for synthetic chemists in the pharmaceutical, agrochemical, and broader chemical research communities. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel and complex molecules.

References

-

PubChem. Methyl 2-bromo-6-chlorobenzoate.[Link]

-

PubChem. Methyl 2-(bromomethyl)-4-chlorobenzoate.[Link]

-

Mac-Chem. Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.[Link]

-

PubChem. this compound.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H8BrClO2 | CID 22935208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2 [chemicalbook.com]

- 5. This compound [chemdict.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-6-chlorobenzoate, identified by the CAS number 482578-63-2 , is a highly functionalized aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and agrochemical development.[1] Its strategic placement of a reactive bromomethyl group, an electron-withdrawing chloro substituent, and a methyl ester on the benzene ring makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required for its effective utilization in research and development.

The unique structural features of this compound allow it to serve as a potent electrophile, primarily at the benzylic position, enabling a wide array of nucleophilic substitution reactions. This reactivity is central to its utility in introducing the substituted chlorobenzyl moiety into larger molecules, a common scaffold in many biologically active compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 482578-63-2 | [1] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

| InChI | InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | [1] |

| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-chloro-6-methylbenzoate. This transformation is a cornerstone of synthetic organic chemistry, and its successful execution relies on a nuanced understanding of the reaction mechanism and careful control of reaction parameters.

Synthetic Workflow

The most common and efficient method for the synthesis of this compound involves a free-radical chain reaction initiated by a radical initiator, with N-bromosuccinimide (NBS) serving as the bromine source.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Disclaimer: This protocol should only be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or benzene.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide by-product is removed by filtration.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices

-

Choice of Brominating Agent: NBS is preferred over elemental bromine in many laboratory-scale preparations as it is a solid and easier to handle. It provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress side reactions.

-

Role of the Radical Initiator: The radical initiator is crucial for initiating the free-radical chain reaction. The choice between AIBN and BPO can depend on the reaction temperature, as they have different decomposition rates.

-

Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the starting material. Non-polar solvents are typically used to facilitate the radical chain process.

-

Importance of Monitoring: Careful monitoring of the reaction is essential to prevent the formation of dibrominated and other over-brominated by-products, which can complicate purification.

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound lies in its ability to act as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Role as a Versatile Building Block

The bromomethyl group is a highly reactive electrophilic handle that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-chloro-6-(methoxycarbonyl)benzyl moiety into a target molecule. This structural motif is present in a number of biologically active compounds.

Case Study: Synthesis of 6H-Benzo[c]chromen-6-one Derivatives

A notable application of related bromomethylbenzoate derivatives is in the synthesis of 6H-Benzo[c]chromen-6-one derivatives. These compounds have been investigated as potential inhibitors of phosphodiesterase II.[3] While the cited paper uses different isomers, the synthetic logic can be extended to this compound. The general synthetic strategy involves the reaction of a substituted bromomethylbenzene with a hydroxy-functionalized precursor to form an ether linkage, which is then followed by further transformations to construct the final heterocyclic core.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions to minimize risk to personnel and the environment. The information provided here is a summary and should be supplemented by a thorough review of the material's Safety Data Sheet (SDS).

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[4]

-

Irritant: May cause respiratory irritation.

-

Lachrymator: Can cause tearing.

Recommended Handling Procedures

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]

-

Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling.[4]

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[4]

-

-

Hygiene Measures: Avoid inhalation of dust or vapors. Do not ingest. Wash hands thoroughly after handling.[4]

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly those engaged in the discovery and development of new pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct complex molecular frameworks. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in the laboratory. As with any reactive chemical, adherence to strict safety protocols is non-negotiable.

References

-

MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(bromomethyl)-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-6-chlorobenzoate is a halogenated aromatic ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic bromide and a sterically hindered ester, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and underlying chemical principles, tailored for professionals in chemical research and drug development. The strategic placement of the bromomethyl and chloro substituents on the benzoic acid framework offers multiple avenues for synthetic diversification, rendering it a key intermediate in the preparation of a variety of heterocyclic compounds and other elaborate organic molecules.

Synthesis of this compound

The principal and most direct route for the synthesis of this compound is the free-radical bromination of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Primary Synthetic Route: Wohl-Ziegler Bromination

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1] The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over competing ionic reactions.[2]

Reaction Scheme:

dot graph "Wohl_Ziegler_Bromination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Methyl 2-chloro-6-methylbenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="N-Bromosuccinimide (NBS)\nRadical Initiator (e.g., AIBN, BPO)\nHeat (e.g., Reflux in CCl4)", shape=ellipse, fillcolor="#FBBC05"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Succinimide"];

start -> reagents [label="Reacts with"]; reagents -> product [label="Yields"]; product -> byproduct [label="and"]; } Caption: Workflow for the Wohl-Ziegler Bromination.

Detailed Experimental Protocol:

-

Materials:

-

Methyl 2-chloro-6-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

-

Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation because it maintains a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction. This is crucial to suppress electrophilic addition to the aromatic ring and other potential side reactions.[2]

-

Radical Initiator (AIBN or BPO): The reaction proceeds via a free radical chain mechanism. A radical initiator is required to generate the initial bromine radical, which then propagates the chain reaction. AIBN and BPO are commonly used as they decompose upon heating to form radicals at a controlled rate.

-

Solvent (Carbon Tetrachloride): Carbon tetrachloride is a traditional solvent for Wohl-Ziegler reactions due to its inertness under radical conditions and its ability to dissolve the reactants while precipitating the succinimide byproduct. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can also be employed.[3]

Reaction Mechanism:

The reaction proceeds through a classic radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with NBS to generate a bromine radical.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of Methyl 2-chloro-6-methylbenzoate, forming a resonance-stabilized benzylic radical and HBr. The stability of this radical is the key to the high regioselectivity of the reaction.[4][5]

-

The HBr produced reacts with NBS to generate a molecule of bromine (Br₂).

-

The benzylic radical then reacts with a bromine molecule to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

dot graph "Radical_Bromination_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Initiation [label="Initiation:\nInitiator -> 2 R•\nR• + NBS -> R-Br + Succinimidyl•"]; Propagation1 [label="Propagation Step 1:\nBenzylic-H + Br• -> Benzylic• + HBr"]; Propagation2 [label="Propagation Step 2:\nHBr + NBS -> Succinimide + Br₂"]; Propagation3 [label="Propagation Step 3:\nBenzylic• + Br₂ -> Product + Br•"]; Termination [label="Termination:\nBr• + Br• -> Br₂\nBenzylic• + Br• -> Product"];

Initiation -> Propagation1 [label="Generates Br•"]; Propagation1 -> Propagation2 [label="Produces HBr"]; Propagation2 -> Propagation3 [label="Generates Br₂"]; Propagation3 -> Propagation1 [label="Regenerates Br• (Chain reaction)"]; Propagation1 -> Termination; Propagation3 -> Termination; } Caption: Mechanism of the Wohl-Ziegler Bromination.

Alternative Synthetic Route

Synthesis of 2-bromo-6-chlorobenzoic acid:

This can be achieved through a multi-step sequence, for example, starting from 3-chlorobenzoic acid. A key step is the ortho-lithiation of 3-chlorobenzoic acid using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by quenching the resulting dianion with a bromine source.[6]

Esterification:

The resulting 2-bromo-6-chlorobenzoic acid can be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: As of the writing of this guide, publicly available experimental spectra for this compound are limited. The following characterization data is based on predicted values and comparison with closely related analogs.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.52 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 482578-63-2 | [1] |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following key signals:

-

Aromatic Protons (Ar-H): Three protons in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting a complex splitting pattern due to their coupling with each other.

-

Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group, expected to be in the range of δ 4.5-5.0 ppm.

-

Methyl Ester Protons (-OCH₃): A singlet for the three protons of the methyl ester group, typically appearing around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to display the following signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, bromomethyl, and ester substituents.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.

-

Bromomethyl Carbon (-CH₂Br): A signal for the benzylic carbon, expected in the range of δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1720-1740 |

| C-O Stretch (Ester) | ~1200-1300 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-Br Stretch | ~500-600 |

| C-Cl Stretch | ~600-800 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

dot graph "Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Product [label="Synthesized Product\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Structure_Confirmation [label="Structural Confirmation\nand Purity Assessment", fillcolor="#202124", fontcolor="#FFFFFF"];

Product -> NMR [label="Analyzed by"]; Product -> IR [label="Analyzed by"]; Product -> MS [label="Analyzed by"]; NMR -> Structure_Confirmation; IR -> Structure_Confirmation; MS -> Structure_Confirmation; } Caption: Logical workflow for product characterization.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound may not be widely available, the hazards can be inferred from its structure and the SDS of similar compounds.

-

General Hazards: Expected to be an irritant to the eyes, skin, and respiratory tract. May be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood.

-

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new chemical entities. Its synthesis via the Wohl-Ziegler bromination of Methyl 2-chloro-6-methylbenzoate is a reliable and regioselective method. While experimental characterization data is not widely published, a combination of spectroscopic techniques can be used to confirm its structure and purity. As with all chemical reagents, proper safety protocols must be followed during its handling and use. This guide provides a foundational understanding for researchers and scientists working with this valuable compound.

References

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]

-

JoVE. (2025, May 22). Reactions at the Benzylic Position: Halogenation. Retrieved from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-bromobenzoate(610-94-6) IR Spectrum [m.chemicalbook.com]

- 5. Methyl-2-bromobenzoate [webbook.nist.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-(bromomethyl)-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-6-chlorobenzoate is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The presence of three distinct reactive sites—the ester, the benzylic bromide, and the aryl chloride—makes it a versatile intermediate. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and spectral data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its unique spectral fingerprint. The benzene ring is substituted with a chloro group, a methyl ester group, and a bromomethyl group. The steric and electronic effects of these substituents will influence the chemical environment of each atom, leading to characteristic signals in various spectroscopic analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methyl ester protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.2 - 7.6 | Multiplet | 3H | Ar-H |

| Bromomethyl CH₂ | ~4.8 | Singlet | 2H | -CH₂Br |

| Methyl Ester CH₃ | ~3.9 | Singlet | 3H | -OCH₃ |

-

Aromatic Protons (7.2 - 7.6 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet due to spin-spin coupling. The exact chemical shifts and coupling patterns will depend on the electronic effects of the three substituents.

-

Bromomethyl Protons (~4.8 ppm): The two protons of the bromomethyl group are expected to be deshielded by the adjacent bromine atom and the aromatic ring, resulting in a singlet in the downfield region.

-

Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet, with a chemical shift characteristic of methyl esters.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165 | C=O |

| Aromatic Carbons | 125 - 140 | Ar-C |

| Methyl Ester Carbon | ~52 | -OCH₃ |

| Bromomethyl Carbon | ~30 | -CH₂Br |

-

Carbonyl Carbon (~165 ppm): The ester carbonyl carbon will be the most downfield signal in the spectrum.

-

Aromatic Carbons (125 - 140 ppm): The six aromatic carbons will give rise to six distinct signals in the aromatic region of the spectrum. The carbons bearing the substituents will have characteristic chemical shifts.

-

Methyl Ester Carbon (~52 ppm): The carbon of the methyl ester group will appear at a typical upfield chemical shift.

-

Bromomethyl Carbon (~30 ppm): The carbon of the bromomethyl group will be shifted downfield due to the attached bromine atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

| ~680 | Medium | C-Br stretch |

-

Carbonyl Stretch (~1730 cm⁻¹): A strong absorption band around 1730 cm⁻¹ is expected for the C=O stretching vibration of the ester group.

-

Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): Medium intensity bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

Ester C-O Stretch (~1250 cm⁻¹): A strong band corresponding to the C-O stretching of the ester linkage is anticipated.

-

C-Cl Stretch (~750 cm⁻¹): A strong absorption band in the fingerprint region is expected for the C-Cl stretching vibration.

-

C-Br Stretch (~680 cm⁻¹): A medium intensity band is predicted for the C-Br stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The predicted monoisotopic mass is approximately 262.95 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak.

-

Loss of the entire ester group (-COOCH₃) to give an [M-59]⁺ peak.

-

Loss of the bromine atom (-Br) to give an [M-79/81]⁺ peak.

-

Formation of a tropylium-like ion via rearrangement and loss of a neutral molecule.

-

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. For less volatile compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, or ESI/APCI for direct infusion).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The synergistic use of these analytical techniques will enable unambiguous structural confirmation, purity assessment, and the monitoring of chemical transformations involving this versatile synthetic intermediate.

References

- While direct spectral data for this compound was not found in the initial search, the principles and predicted values are based on established spectroscopic databases and literature for analogous compounds. For general spectroscopic principles and data for related compounds, please refer to standard analytical chemistry textbooks and databases such as the NIST Chemistry WebBook and PubChem.

-

NIST Chemistry WebBook. Methyl-2-bromobenzoate. [Link][4][5]

-

NIST Chemistry WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link][6]

Sources

- 1. Methyl 2-bromo-6-chlorobenzoate | C8H6BrClO2 | CID 2759827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl-2-bromobenzoate [webbook.nist.gov]

- 5. Methyl-2-bromobenzoate [webbook.nist.gov]

- 6. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

"Methyl 2-(bromomethyl)-6-chlorobenzoate" molecular structure and weight

An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate for Advanced Chemical Synthesis

As a key intermediate in the synthesis of complex organic molecules, this compound presents a unique structural scaffold for researchers in medicinal chemistry and materials science. Its distinct arrangement of a reactive bromomethyl group, a sterically hindering chlorine atom, and a methyl ester on a benzene ring makes it a valuable building block for creating novel compounds with potential therapeutic or industrial applications. This guide provides an in-depth analysis of its molecular characteristics, a validated synthesis protocol, and an exploration of its reactivity and applications, grounded in established chemical principles.

Core Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzoate derivative. The core structure consists of a benzene ring functionalized with a methyl ester group (-COOCH₃), a bromomethyl group (-CH₂Br), and a chlorine atom (-Cl). The "2-" and "6-" positions of the bromomethyl and chloro groups, respectively (relative to the methyl ester at position 1), create significant steric hindrance around the ester functionality. This steric crowding influences the molecule's reactivity, solubility, and conformational preferences.

The presence of the bromomethyl group is of primary synthetic importance. It serves as a potent electrophilic site, making the benzylic carbon highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as an intermediate, allowing for the facile introduction of diverse functional groups.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.51 g/mol | [1][3] |

| CAS Number | 482578-63-2 | [1][4] |

| Appearance | Solid | [1] |

| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | [1] |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through the radical bromination of its precursor, methyl 2-chloro-6-methylbenzoate. The following protocol outlines a common and effective method.

Experimental Protocol: Radical Bromination

Objective: To synthesize this compound via selective benzylic bromination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-6-methylbenzoate in a suitable non-polar solvent, such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. NBS is the preferred brominating agent for this reaction as it provides a low, constant concentration of bromine, which minimizes side reactions such as aromatic bromination.

-

Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)[4]. The initiator is crucial for generating the initial radical species that starts the chain reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and stir continuously for 10-12 hours[4]. The heat provides the energy needed to cleave the weak O-O bond in BPO, initiating the radical process.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified via column chromatography or recrystallization to achieve high purity[4].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its capacity to act as a versatile electrophilic building block[5]. This characteristic is exploited by researchers to construct more complex molecular architectures.

Intermediate for Pharmaceutical Development

In drug discovery, the compound serves as a crucial intermediate for synthesizing novel therapeutic agents[5][6]. The highly reactive bromomethyl group allows for its conjugation to various nucleophilic scaffolds (e.g., amines, thiols, alcohols, phenols). This enables the systematic exploration of chemical space in hit-to-lead optimization campaigns. By modifying a lead compound with this fragment, medicinal chemists can probe interactions within a biological target's binding pocket, potentially enhancing potency, selectivity, or pharmacokinetic properties. The strategic placement of methyl groups, for instance, can have profound impacts on both pharmacodynamic and pharmacokinetic profiles, a concept often referred to as the "magic methyl" effect[7].

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound is used in the development of new agrochemicals, such as pesticides and herbicides[5]. The core structure can be elaborated to produce active ingredients that target specific biological pathways in pests or weeds, contributing to the creation of more effective and selective crop protection solutions[6].

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Acme Synthetic Chemicals. [Link]

-

Methyl 2-(bromomethyl)-4-chlorobenzoate. PubChem, National Center for Biotechnology Information. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H8BrClO2 | CID 22935208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(bromomethyl)-4-chlorobenzoate | C9H8BrClO2 | CID 20814722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(bromomethyl)-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-6-chlorobenzoate is a substituted aromatic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol .[1] This bifunctional molecule, featuring both a reactive benzylic bromide and a methyl ester, serves as a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science, necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. As a solid at room temperature, its handling and application in various reaction conditions are critically dependent on these parameters.[1]

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, formulation, and bioavailability. For this compound, understanding its solubility in a range of solvents is essential for its effective use in synthesis and other applications.

Theoretical Considerations

The structure of this compound—a substituted benzene ring—suggests it is a relatively nonpolar molecule. The presence of the chloro and bromo substituents, along with the methyl ester group, contributes to some degree of polarity. Therefore, it is expected to exhibit good solubility in common organic solvents of moderate to low polarity, such as ethers, esters, and halogenated hydrocarbons. Its solubility in polar protic solvents like water is anticipated to be low.

Experimental Determination of Solubility

A systematic approach to determining the solubility of a solid compound involves equilibrium solubility assays.[2] This method provides quantitative data on the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature.

Protocol for Equilibrium Solubility Assay [2][3]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into separate vials for each solvent to be tested.

-

Add a known volume of the selected solvent to each vial. Solvents should span a range of polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker set at a standard temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the collected samples with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solutions by comparing their analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

-

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Hexane | 1.9 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 9.1 | To be determined |

| Ethyl Acetate | 6.0 | To be determined |

| Acetone | 21 | To be determined |

| Ethanol | 25 | To be determined |

| Methanol | 33 | To be determined |

| Water | 80 | To be determined |

This table should be populated with experimentally determined data.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Part 2: Stability Profile

The stability of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical quality attribute that determines its shelf-life, storage conditions, and potential degradation pathways.[5] For this compound, two primary functional groups are susceptible to degradation: the benzylic bromide and the methyl ester.

Theoretical Stability Assessment

-

Benzylic Bromide Moiety: The carbon-bromine bond at the benzylic position is inherently reactive.[6]

-

Nucleophilic Substitution: This is a primary degradation pathway. The benzylic bromide is susceptible to Sₙ2 reactions with various nucleophiles.[7][8] Common nucleophiles include water (leading to the corresponding alcohol), alcohols (forming ethers), and amines (forming benzylamines). The steric hindrance around the benzylic carbon in this compound is relatively low, favoring Sₙ2 reactions. The reaction can also proceed via an Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.[9]

-

Thermal and Photochemical Stability: Substituted benzyl bromides can exhibit limited thermal stability and may be sensitive to light.[10][11] High temperatures or exposure to UV light can lead to homolytic cleavage of the C-Br bond, generating a benzylic radical, which can then undergo various radical reactions.

-

-

Methyl Ester Moiety: The methyl ester group is susceptible to hydrolysis.

Experimental Stability Assessment

A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its shelf-life.

Protocol for a Comprehensive Stability Study [14][15]

-

Forced Degradation (Stress Testing):

-

Objective: To identify potential degradation products and degradation pathways.

-

Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound in a suitable organic solvent with an aqueous acid (e.g., 0.1 M HCl) at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat a solution of the compound with an aqueous base (e.g., 0.1 M NaOH) at room temperature and/or elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize significant degradation products using techniques like LC-MS and NMR.

-

-

Accelerated and Long-Term Stability Studies:

-

Objective: To determine the shelf-life and appropriate storage conditions.

-

Procedure:

-

Package the solid this compound in a container that simulates the proposed storage container.

-

Place the samples in stability chambers under the following conditions as per ICH guidelines:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

-

Analysis: At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay (potency) of the active substance

-

Degradation products (quantification of known and unknown impurities)

-

Moisture content (if applicable)

-

-

Table 2: Parameters for Stability Testing of this compound

| Test | Acceptance Criteria | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Assay | 98.0% - 102.0% | HPLC-UV |

| Individual Impurity | ≤ 0.2% | HPLC-UV |

| Total Impurities | ≤ 1.0% | HPLC-UV |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Acceptance criteria should be finalized based on the specific application and regulatory requirements.

Diagram 2: Logical Flow for Stability Assessment

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Conclusion and Recommendations

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Due to the absence of publicly available experimental data, the protocols outlined herein are essential for any researcher or organization intending to use this compound.

Key Recommendations:

-

Solubility: It is crucial to experimentally determine the solubility in a range of solvents to facilitate its use in chemical reactions and potential formulation development.

-

Stability and Handling: Given the reactive nature of the benzylic bromide, this compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. Protective measures, including the use of gloves and safety glasses, should be employed during handling to avoid contact with skin and eyes.

-

Degradation: The primary degradation pathways are likely to be hydrolysis of the ester and nucleophilic substitution at the benzylic position. A stability-indicating analytical method is paramount for accurately tracking the purity of the material over time.

By following the detailed methodologies presented, researchers and drug development professionals can generate the necessary data to ensure the safe and effective application of this compound in their work.

References

- AxisPharm. Equilibrium Solubility Assays Protocol. [URL: https://www.axispharm.com/technical-support/protocols/equilibrium-solubility-assays-protocol/]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.

- Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://www.lup.lu.

- Solubility test for Organic Compounds. (2024, September 24). [URL: https://www.coursehero.com/file/168430634/Solubility-test-for-Organic-Compounds-1pdf/]

- Mulder, P., Saastad, O. W., & Griller, D. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1537-1542.

- MSDS of Methyl 4-bromo-2-(bromomethyl)-6-chlorobenzoate. [URL: https://www.chemsrc.com/en/cas/877149-16-1_627688.html]

- ChemicalBook. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2. (2024, July 25). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0753898_EN.htm]

- Wolf, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ECHEMI. Methyl 2-bromomethylbenzoate SDS, 2417-73-4 Safety Data Sheets. [URL: https://www.echemi.com/msds/2417-73-4.html]

- CymitQuimica. Safety Data Sheet - Methyl 3-(bromomethyl)-4-chlorobenzoate. (2022, August 2). [URL: https://www.cymitquimica.com/sds/EN/549743_EN.pdf]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound. [URL: https://patents.google.

- PubChem. Methyl 2-bromo-6-chlorobenzoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2759827]

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromobenzoic acid. (2025, November 6). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/137677]

- Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chlorobenzoate. (2009, September 22). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC351310250&productDescription=METHYL+2-CHLOROBENZOATE+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]

- Creary, X. (1986). Meta-Substituent Effects on Benzyl Free-Radical Stability. The Journal of Organic Chemistry, 51(25), 4904-4908.

- GMP SOP. Stability testing overview for Pharmaceutical products. [URL: https://gmpsop.com/stability-testing-overview-for-pharmaceutical-products/]

- Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023, February 22). [URL: https://www.parameter.com/blog/stability-testing-for-pharmaceuticals-more/]

- Sigma-Aldrich. Methyl 2-bromobenzoate 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/387851]

- Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [URL: https://www.edaegypt.gov.eg/media/ax04k2hb/guidelines-on-stability-testing-of-finished-pharmaceutical-products-and-active-drug-substance-year-2022.pdf]

- ChemBK. Methyl 2-(bromomethyl)-5-chlorobenzoate. (2024, April 9). [URL: https://www.chembk.com/en/chem/668262-52-0]

- Pharma Beginners. Stability Study SOP as per ICH Guideline. (2020, January 25). [URL: https://www.pharmabeginners.com/stability-study-sop-as-per-ich-guideline/]

- European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]

- Journal of the Chemical Society, Perkin Transactions 2. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p2/a802422i]

- ResearchGate. (a) C-C coupling reactions of benzyl bromide (1a), para-substituted... [URL: https://www.researchgate.net/figure/a-C-C-coupling-reactions-of-benzyl-bromide-1a-para-substituted-benzyl-bromide-2a_fig1_372956277]

- Bickelhaupt, F. M., & sixteen others. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry–A European Journal, 23(28), 6660-6713.

- Cardillo, P., & Donato, A. (1983). Thermal stability of nitrobenzyl halogenides.

- Deadman, B. J., Battilocchio, C., & Ley, S. V. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Organic & Biomolecular Chemistry, 17(4), 849-852.

- Khan Academy. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). [Video]. YouTube. [URL: https://www.youtube.

- Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). [URL: https://chemistry.stackexchange.

- ChemComplete. Nucleophilic Substitution: SN2 Reactions - Part 1. (2015, October 19). [Video]. YouTube. [URL: https://www.youtube.

- Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [URL: https://www.organic-chemistry.org/synthesis/halides/bromides/benzylbromides.shtm]

- Paul, H., & Fischer, H. (1983). Self-termination and electronic spectra of substituted benzyl radicals in solution. Helvetica Chimica Acta, 66(4), 1248-1256.

- Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/mastering/chemistry/feature-tour/key-concepts-videos/sn1-reaction-mechanism.html]

- ResearchGate. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (2025, August 7). [URL: https://www.researchgate.

- Google Patents. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. [URL: https://patents.google.

- ChemSpider. Methyl ester hydrolysis. [URL: http://www.chemspider.com/SyntheticPage.aspx?id=441]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 10. researchgate.net [researchgate.net]

- 11. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. gmpsop.com [gmpsop.com]

- 15. pharmabeginers.com [pharmabeginers.com]

Navigating the Synthesis Landscape: A Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the precise handling of reactive intermediates is paramount. Methyl 2-(bromomethyl)-6-chlorobenzoate, a halogenated benzoic acid ester, is a key building block in the synthesis of more complex molecules. This guide offers a comprehensive overview of its safety profile, handling protocols, and relevant chemical data, synthesized from available safety data sheets and chemical literature.

Compound Profile and Specifications

This compound is a solid organic compound with the chemical formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol .[1] It is identified by the CAS Number 482578-63-2.[1][2][3][4] This compound is primarily used for laboratory research and development purposes.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 482578-63-2 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrClO₂ | [1][2] |

| Molecular Weight | 263.52 g/mol | [1] |

| Purity | ≥95% | [1] |

| Physical Form | Solid |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Statement | Description | Note |

| H315 | Causes skin irritation | Based on isomers and related compounds. |

| H319 | Causes serious eye irritation | Based on isomers and related compounds. |

| H335 | May cause respiratory irritation | Based on isomers and related compounds. |

It is crucial to treat this compound as potentially hazardous, causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is essential when handling this compound. The following PPE and engineering controls are mandatory to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are critical in case of accidental contact.

Personal Protective Equipment

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is vital for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or fumes.

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain. All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated, labeled hazardous waste container. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Synthesis and Reactivity

This compound is synthesized from Methyl 2-chloro-6-methylbenzoate.[3] The synthesis involves a reaction with N-bromosuccinimide and benzoyl peroxide in a suitable solvent like carbon tetrachloride.[3]

The reactivity of this compound is primarily centered around the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. This makes it a valuable intermediate for introducing the 2-chloro-6-(methoxycarbonyl)benzyl moiety into a target molecule. It is expected to be reactive with nucleophiles and strong bases. It is also incompatible with strong oxidizing agents.

Application in Research and Development

As a chemical intermediate, this compound is used in organic synthesis to construct more complex molecules, which may have applications in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, with both a reactive bromomethyl group and a chlorinated aromatic ring, allows for a variety of subsequent chemical transformations.

Visualizing the Handling Workflow

The following diagram illustrates the critical decision points and actions for the safe handling of this compound.

Caption: A flowchart outlining the necessary steps for safely handling this compound.

Conclusion

This compound is a valuable reagent in the field of organic synthesis. A thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its safe and effective use in a research and development setting. By following the guidelines outlined in this technical guide, researchers can minimize risks and create a secure laboratory environment.

References

- CymitQuimica. SAFETY DATA SHEET: this compound.

- ChemicalBook. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE - Safety Data Sheet.

- ChemicalBook. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2.

- CymitQuimica. This compound.

- CookeChem. Methyl2-(bromomethyl)-6-chlorobenzoate , ≥95% , 482578-63-2.

- ChemicalBook. 482578-63-2(METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE) Product Description.

- PubChem. Methyl 2-bromo-6-chlorobenzoate | C8H6BrClO2 | CID 2759827.

Sources

"Methyl 2-(bromomethyl)-6-chlorobenzoate" reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 2-(bromomethyl)-6-chlorobenzoate

Abstract

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its unique trifunctional nature—comprising a reactive benzylic bromide, a sterically hindered methyl ester, and a stable aryl chloride—offers a sophisticated platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the chemoselectivity governed by its distinct functional groups. We will explore the causality behind its reaction pathways, present detailed experimental protocols for its synthesis and subsequent transformations, and discuss its applications in the fields of pharmaceutical and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Profile and Physicochemical Properties

Structural Analysis

This compound (CAS No: 482578-63-2) is a disubstituted toluene derivative. The core structure is a benzene ring substituted at positions 1, 2, and 6. The substitution pattern creates significant steric hindrance around the methyl ester group, which profoundly influences its reactivity.

The key structural features are:

-

A Benzylic Bromide (-CH₂Br): The primary site of reactivity, making the molecule an excellent electrophile.

-

A Methyl Ester (-COOCH₃): A modifiable group, though its reactivity is tempered by steric hindrance from the ortho-substituents.

-

An Aryl Chloride (-Cl): A largely unreactive group under standard conditions, offering a potential site for late-stage functionalization via cross-coupling reactions.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 482578-63-2 | [1][2] |

| Molecular Formula | C₉H₈BrClO₂ | [1] |

| Molecular Weight | 263.51 g/mol | [2] |

| Appearance | Solid | [1] |

| Synonyms | Methyl 2-chloro-6-bromomethylbenzoate, 2-Bromomethyl-6-chloro-benzoic acid methyl ester | [1] |

The Chemistry of Reactivity: A Functional Group Analysis

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Understanding this hierarchy is crucial for designing selective transformations.

The Primary Reactive Center: The Benzylic Bromide

The bromomethyl group is the most electrophilic and accessible site on the molecule. It readily participates in nucleophilic substitution reactions, making it an ideal handle for introducing the 2-chloro-6-(methoxycarbonyl)benzyl moiety into a target structure.[3]